![molecular formula C11H8N2 B2907345 6-Methylisoquinoline-4-carbonitrile CAS No. 1337880-40-6](/img/structure/B2907345.png)
6-Methylisoquinoline-4-carbonitrile
Overview
Description
6-Methylisoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C11H8N2 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzylamine with a suitable nitrile source in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
6-Methylisoquinoline-4-carbonitrile derivatives have shown promising anticancer properties. For instance, a study demonstrated that compounds with isoquinoline structures exhibited potent cytotoxicity against various cancer cell lines. The incorporation of functional groups like carbonitrile significantly enhances their biological activities by improving binding affinity to target proteins involved in cancer progression .
Case Study: Anticancer Derivatives
- Compound : IsoCoQuin 2b
- Target : Tubulin polymerization
- IC50 Values : Nano- to subnanomolar levels against A549 cells
- Mechanism : Inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
2. Antiviral Properties
Research indicates that this compound can serve as a scaffold for developing antiviral agents. Specifically, compounds derived from this structure have been evaluated for their efficacy against HIV reverse transcriptase and other viral enzymes, showcasing potential dual activity against RNase H and polymerase .
Case Study: HIV Inhibition
- Compound Series : C6-benzyl and biarylmethyl analogues
- Target : HIV reverse transcriptase
- IC50 Values : Ranged from submicromolar to low micromolar concentrations
- Findings : Strong inhibition of both RNase H and polymerase activities .
Material Science Applications
1. Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique chemical structure allows for diverse modifications that can lead to novel compounds with tailored properties.
Data Table: Synthetic Applications of this compound
Application Area | Compound Type | Key Features |
---|---|---|
Organic Synthesis | Intermediates | Used in the synthesis of various derivatives |
Antiviral Agents | HIV RT inhibitors | Effective against HIV with low toxicity |
Anticancer Agents | Cytotoxic derivatives | High selectivity towards cancer cells |
Recent studies emphasize the biological activity of isoquinoline derivatives, including this compound. Notably, these compounds are being explored for their potential use in treating conditions such as malaria and other infectious diseases due to their ability to inhibit specific pathways within pathogens .
Mechanism of Action
The mechanism of action of 6-Methylisoquinoline-4-carbonitrile and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but without the methyl and nitrile groups.
Quinoline: A related compound with a nitrogen atom in a different position on the ring.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 6-Methylisoquinoline-4-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the isoquinoline ring. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Biological Activity
6-Methylisoquinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 168.19 g/mol. Its structure features an isoquinoline core, which is a bicyclic aromatic system composed of a fused benzene and pyridine ring. The presence of a methyl group at the 6-position and a cyano group at the 4-position contributes to its unique chemical properties and biological activities .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown potential against various pathogens, including bacteria and fungi.
- Anticancer Effects : Compounds derived from isoquinoline structures have been reported to inhibit specific kinases crucial for cancer cell proliferation .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
The biological effects of this compound are mediated through interactions with specific molecular targets. These include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological pathways, such as those related to cancer cell growth and inflammation .
- Protein Kinase Inhibition : Studies have demonstrated that isoquinoline derivatives can inhibit protein kinases like Plasmodium falciparum Protein Kinase A (PfPKA), which is vital for malaria parasite survival .
Structure-Activity Relationships (SAR)
The efficacy of this compound and its derivatives can be influenced by structural modifications. Notable findings include:
- Substitution Patterns : Variations in the position and type of substituents on the isoquinoline ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups have shown enhanced inhibitory effects against specific targets .
- Comparison with Similar Compounds : The unique substitution pattern of this compound distinguishes it from other isoquinoline derivatives, affecting its reactivity and potency .
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Quinoline-4-carbonitrile | Moderate | Lacks methyl substitution; different reactivity. |
Isoquinoline-5-carbonitrile | High | Different position of cyano group; varied activity. |
Isoquinoline-7-carbonitrile | High | Cyano group at 7-position; distinct biological effects. |
1-Chloroisoquinoline-5-carbonitrile | Moderate | Chlorine substituent alters reactivity profile. |
Case Studies
- Antimalarial Activity : A study reported that derivatives of isoquinolines, including those related to this compound, exhibited significant inhibition of Plasmodium falciparum growth with EC50 values around 1 µM . The compounds were effective against both chloroquine-sensitive and resistant strains.
- Cancer Research : Another investigation focused on the inhibition of kinases by isoquinoline derivatives, demonstrating their potential as anticancer agents by disrupting signaling pathways essential for tumor growth .
Properties
IUPAC Name |
6-methylisoquinoline-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-6-13-7-10(5-12)11(9)4-8/h2-4,6-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVJBMGNGPDJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-40-6 | |
Record name | 6-methylisoquinoline-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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